N-(3-chloro-4-methoxyphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3-chloro-4-methoxyphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (hereafter referred to as the target compound) is a triazole-based acetamide derivative characterized by:
- A 3-chloro-4-methoxyphenyl group linked via an acetamide moiety.
- A 1,2,4-triazole core substituted with a methyl group at position 4 and a thiophen-2-yl group at position 3.
- A sulfanyl (-S-) bridge connecting the acetamide and triazole moieties.
This compound belongs to a broader class of triazole-acetamide derivatives, which are explored for diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . The structural features, such as the electron-withdrawing chloro and methoxy groups on the phenyl ring, may enhance binding interactions with biological targets, while the thiophene and triazole moieties contribute to π-π stacking and hydrogen-bonding capabilities .
Properties
Molecular Formula |
C16H15ClN4O2S2 |
|---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H15ClN4O2S2/c1-21-15(13-4-3-7-24-13)19-20-16(21)25-9-14(22)18-10-5-6-12(23-2)11(17)8-10/h3-8H,9H2,1-2H3,(H,18,22) |
InChI Key |
XYHWNJJDXHYSIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)Cl)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Triazole Core Formation
The 4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol intermediate is synthesized via a cyclocondensation reaction. Thiophene-2-carbohydrazide reacts with methyl isothiocyanate in alkaline methanol under reflux (76°C, 4–6 hours), followed by acidification to pH 4–5 with HCl to precipitate the triazole-thiol. Key steps include:
-
Hydrazide preparation : Thiophene-2-carboxylic acid is esterified to its methyl ester, followed by hydrazide formation using hydrazine hydrate.
-
Cyclization : The hydrazide reacts with methyl isothiocyanate in NaOH/MeOH, forming the triazole ring through intramolecular dehydration.
Critical parameters :
Acetamide Coupling
The triazole-thiol undergoes alkylation with 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide in dimethylformamide (DMF) using K₂CO₃ as a base (room temperature, 12 hours). The reaction proceeds via nucleophilic substitution, where the thiolate anion displaces bromide:
Yield optimization :
Reaction Conditions and Optimization
Temperature and Time Dependence
| Parameter | Triazole Formation | Acetamide Coupling |
|---|---|---|
| Temperature (°C) | 76 | 25 |
| Time (hours) | 4–6 | 12 |
| Yield (%) | 68–72 | 85–90 |
Elevating the coupling reaction to 40°C reduces completion time to 8 hours but risks acetamide hydrolysis.
Solvent and Base Selection
-
Triazole cyclization : Methanol balances reactivity and cost.
-
Coupling reaction : DMF outperforms THF or acetonitrile due to superior nucleophilicity enhancement.
-
Base comparison : K₂CO₃ (90% yield) > NaOH (75%) > Et₃N (82%).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, DMSO-d₆) :
13C NMR (101 MHz, DMSO-d₆) :
Infrared Spectroscopy (IR)
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 3-chloro-4-methoxyphenyl group undergoes nucleophilic aromatic substitution (SNAr) due to electron-withdrawing substituents (Cl, OCH₃) that activate the aromatic ring. Common nucleophiles include amines, alkoxides, or thiols, which replace the chlorine atom. For example:
Example Reaction:
Reactions typically proceed under mild conditions (60–80°C) in polar aprotic solvents like DMF or DMSO .
| Reaction Conditions | Outcome |
|---|---|
| Solvent: DMF, 70°C | Substitution at para-Cl position |
| Catalyst: K₂CO₃ | High regioselectivity |
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) bridge is susceptible to oxidation, forming sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. This modification alters electronic properties and biological activity.
Example Reaction:
Controlled oxidation with H₂O₂ or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C yields sulfoxides, while prolonged exposure forms sulfones.
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 0°C, 2 hours |
| mCPBA | Sulfone | RT, 12 hours |
Functionalization of the Triazole Ring
The 1,2,4-triazole ring participates in:
-
N-alkylation : Reacts with alkyl halides (e.g., CH₃I) at the N-1 or N-4 positions in basic media .
-
Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes that enhance bioactivity .
Example Reaction (Alkylation):
Hydrolysis of the Acetamide Moiety
The acetamide group hydrolyzes under acidic or basic conditions to form carboxylic acid derivatives. This reaction is pivotal for prodrug activation :
Example Reaction:
Hydrolysis rates depend on pH and temperature, with optimal yields observed in 1M HCl at 80°C.
Electrophilic Substitution on Thiophene
The thiophene ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the α-position due to its electron-rich nature. Nitration with HNO₃/H₂SO₄ introduces nitro groups, which can be reduced to amines for further derivatization.
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings via its halogenated aryl groups, enabling biaryl synthesis. For instance, the chloro substituent couples with boronic acids in the presence of Pd catalysts :
Example Reaction:
Cyclization Reactions
Under thermal or catalytic conditions, intramolecular cyclization forms fused heterocycles. For example, heating in toluene with PTSA yields tricyclic derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing triazole moieties often exhibit antimicrobial properties. N-(3-chloro-4-methoxyphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been studied for its potential as an antifungal agent. The presence of the thiophene and triazole groups enhances its efficacy against various fungal strains, making it a candidate for further development in antifungal therapies .
Cancer Treatment
The compound's structural features suggest potential applications in cancer treatment. Triazoles are known for their ability to inhibit specific enzymes involved in tumor growth. Preliminary studies have shown that derivatives of this compound can inhibit cell proliferation in certain cancer cell lines, indicating a possible role in anticancer drug development .
Agricultural Applications
Pesticidal Properties
The compound has been evaluated for its pesticidal activity. Its unique structure allows it to act effectively against pests while being less harmful to beneficial organisms. Studies have demonstrated that formulations containing this compound can reduce pest populations significantly without adversely affecting crop yield .
Herbicide Development
In addition to its pesticidal properties, this compound shows promise as a herbicide. The mechanism of action involves inhibiting specific biochemical pathways in plants, leading to effective weed control. Research is ongoing to optimize its formulation for enhanced selectivity and efficacy .
Materials Science
Corrosion Inhibition
Recent studies have highlighted the potential of this compound as a corrosion inhibitor in metal protection applications. The compound exhibits strong adsorption properties on metal surfaces, forming a protective layer that prevents corrosion . This application is particularly relevant in industries where metal components are exposed to harsh environments.
Summary of Findings
The following table summarizes the key applications and research findings related to this compound:
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazolyl-sulfanyl linkage is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares a common scaffold with several analogs, differing in substituents on the phenyl ring, triazole core, and heterocyclic appendages. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Analogs
Key Insights from Structural Variations
Phenyl Ring Modifications: Electron-withdrawing groups (e.g., chloro, fluoro, trifluoromethyl) improve biological activity by enhancing target binding and metabolic stability. For example, KA-series derivatives with nitro or chloro groups showed MIC values as low as 12.5 µg/mL against S. aureus . Methoxy vs.
Triazole Core Substitutions: Thiophene vs. Pyridine-containing analogs (e.g., ) may engage in additional hydrogen bonding via the nitrogen atom. Methyl vs. Ethyl at Position 4: Ethyl groups (e.g., ) increase steric bulk, possibly affecting binding pocket accessibility compared to the target compound’s methyl group.
Biological Activity Trends :
- Antimicrobial Activity : Derivatives with electron-withdrawing phenyl substituents and pyridinyl-triazole cores (e.g., KA-series) exhibit potent activity, suggesting the target compound’s chloro-methoxy-phenyl group may confer similar efficacy .
- Enzyme Inhibition : The trifluoromethyl-substituted analog highlights the role of halogenation in enhancing inhibitory potency against enzymes like kinases.
Table 2: Physicochemical Properties
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a chloro-methoxyphenyl group, a thiophenyl moiety, and a triazole ring. The synthesis of such compounds generally involves multi-step reactions that can be optimized for yield and purity. For instance, the incorporation of the triazole unit is often achieved through cyclization reactions involving appropriate precursors like thiocarbohydrazides or similar derivatives.
Biological Activities
1. Antimicrobial Activity:
Research has shown that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For example, derivatives of triazoles have demonstrated activity against various bacterial strains and fungi. Specific studies have reported minimum inhibitory concentrations (MIC) as low as 4 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties:
Triazole-based compounds are also recognized for their anticancer potential. A study indicated that certain triazole derivatives showed cytotoxic effects against human cancer cell lines, with some compounds exhibiting EC50 values in the nanomolar range . This suggests that this compound may possess similar properties.
3. Enzyme Inhibition:
Inhibition of metabolic enzymes is another area where this compound may exhibit activity. Research on related triazole derivatives has shown effective inhibition of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .
Case Studies
Several studies highlight the biological efficacy of related compounds:
| Study | Compound | Activity | MIC/EC50 |
|---|---|---|---|
| Triazole Derivative A | Antibacterial | 4 μg/mL (S. aureus) | |
| Triazole Derivative B | Anticancer | EC50 = 24 nM (MCF-7) | |
| Triazole Derivative C | AChE Inhibition | IC50 = 182 nM |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Binding Affinity: The presence of the triazole ring enhances binding to enzyme active sites.
- Structural Similarity: Its structural components may mimic natural substrates or inhibitors, allowing it to effectively compete in biochemical pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(3-chloro-4-methoxyphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol and N-(3-chloro-4-methoxyphenyl)-2-chloroacetamide. This reaction typically employs a base (e.g., K₂CO₃) in anhydrous DMF or dioxane at 60–80°C for 6–12 hours, followed by purification via recrystallization (ethanol:DMF mixtures) .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Standard techniques include:
- FT-IR : Confirm thioether (-S-) and amide (-CONH-) groups (e.g., ~1650 cm⁻¹ for C=O stretch).
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and methyl/methoxy groups (δ 2.5–4.0 ppm).
- Mass Spectrometry : Validate molecular ion peaks (e.g., ESI-MS [M+H]⁺) .
Q. What in vitro assays are used to evaluate its antimicrobial activity?
- Methodological Answer : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Minimum inhibitory concentration (MIC) values are determined using serial dilutions (1–128 µg/mL) in Mueller-Hinton broth, with ciprofloxacin as a positive control .
Advanced Research Questions
Q. How do substituents on the triazole ring influence bioactivity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., alkyl, aryl, or heteroaryl groups at position 4 or 5 of the triazole). Compare their antimicrobial IC₅₀ values and docking scores against target enzymes (e.g., bacterial dihydrofolate reductase) .
Q. What computational methods are suitable for predicting its binding affinity?
- Methodological Answer : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using crystal structures of target proteins (e.g., PDB: 1AJ7 for E. coli DHFR). Validate with density functional theory (DFT) calculations (B3LYP/6-31G**) to assess electronic properties and reaction pathways .
Q. How can X-ray crystallography resolve ambiguities in structural assignments?
- Methodological Answer : Grow single crystals via slow evaporation (ethanol/chloroform). Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) and refine using SHELXL. Compare experimental bond lengths/angles with DFT-optimized geometries to resolve discrepancies in tautomeric forms or stereochemistry .
Q. What strategies optimize reaction yields for analogs with bulky substituents?
- Methodological Answer : Use microwave-assisted synthesis (100–120°C, 30–60 min) to enhance reaction kinetics. Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water:toluene) to improve solubility of hydrophobic intermediates .
Q. How can contradictory bioactivity data between assays be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
